molecular formula C7H6ClN3 B13025102 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine

4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B13025102
M. Wt: 167.59 g/mol
InChI Key: HKVUOEKRYCMJCY-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The core structure, imidazo[4,5-c]pyridine, is characterized by a bicyclic framework where the imidazole ring is fused to the pyridine at the 4,5-positions. The substituents—chlorine at position 4 and a methyl group at position 7—modulate its physicochemical properties and biological interactions.

Synthetic routes for related imidazo[4,5-c]pyridines often involve Pictet–Spengler cyclization of histamine derivatives or halogenation/alkylation of precursor pyridines . For example, 4,6-dichloro-8-methylimidazo[4,5-c]pyridine (26) was synthesized via cyclization of 3,4-diamino-2,6-dichloropyridine with acetic acid and polyphosphoric acid .

Properties

IUPAC Name

4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-9-7(8)6-5(4)10-3-11-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVUOEKRYCMJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1N=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine involves the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid. The reaction mixture is boiled under reflux for 6 hours . Another method involves the use of 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine as starting materials, followed by nucleophilic substitution and reduction of the nitro group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency in production .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various imidazo[4,5-c]pyridine derivatives that demonstrated potent activity as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy. One compound showed an IC50 value of 8.6 nM against human tumor cell lines, indicating its potential in enhancing the efficacy of chemotherapy agents like temozolomide .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Specifically, it has shown the ability to inhibit inflammatory responses in retinal pigment epithelial cells. This activity is linked to its modulation of transcription factors involved in oxidative stress regulation, making it a candidate for treating conditions associated with inflammation and oxidative damage .

Antimicrobial Activity

Imidazo[4,5-c]pyridine derivatives have exhibited antimicrobial properties against various bacterial strains. A study reported enhanced activity against both Gram-positive and Gram-negative bacteria when chlorine and methyl groups were present at specific positions on the pyridine ring. This suggests that structural modifications can significantly influence antimicrobial efficacy .

Synthesis Techniques

The synthesis of 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine typically involves multi-step processes that can include cyclization reactions and functional group transformations. Recent advancements have introduced novel catalytic methods that improve yield and selectivity during synthesis. The application of techniques such as NMR spectroscopy and mass spectrometry ensures accurate characterization of synthesized compounds .

Case Studies

Study Focus Findings
Puskullu et al. (2017)CytotoxicityIdentified high cytotoxic activity in certain imidazo[4,5-c]pyridine derivatives against MCF-7 breast cancer cells with IC50 values as low as 0.082 µM.
Zhu et al. (2019)PARP InhibitionDemonstrated that specific derivatives enhance sensitivity to chemotherapy in tumor cells.
Li et al. (2020)Anti-inflammatoryShowed effectiveness in reducing oxidative stress-related inflammation in retinal cells.
Novel Fungicides Study (2019)Fungicidal ActivityReported good fungicidal activity against Puccinia polysora, with EC50 values comparable to established fungicides.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Chloro-7-methyl-3H-imidazo[4,5-c]pyridine Cl (C4), CH₃ (C7) C₇H₆ClN₃ 167.59 Kinase inhibition (inferred)
6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine Cl (C4), Br (C6) C₆H₃N₃ClBr 232.46 Research chemical; halogenated analog
4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine Cl (C4), OH (C2) C₆H₄ClN₃O 178.01 Soluble in DMSO; antimicrobial studies
I-BET151 (1H-imidazo[4,5-c]quinoline) Quinoline-fused core, dimethylisoxazole C₁₉H₁₈N₄O₂ 334.38 BET inhibitor; HIV-1 reactivation
4,6-Dichloro-8-methylimidazo[4,5-c]pyridine Cl (C4, C6), CH₃ (C8) C₇H₅Cl₂N₃ 206.04 DNA polymerase III inhibition

Physicochemical Properties

  • Solubility : Chloro and methyl substituents reduce polarity, making this compound less soluble in water compared to hydroxy-substituted analogs (e.g., 4-chloro-2-hydroxy derivative, soluble in DMSO) .

Biological Activity

Potential Therapeutic Applications

Imidazo[4,5-c]pyridine derivatives have shown promise in several therapeutic areas:

Anticancer Activity: Some compounds in this class have demonstrated antiproliferative effects against cancer cell lines. For example, certain derivatives inhibited the growth of HCT116 and SW620 human colon carcinoma cells .

Kinase Inhibition: Imidazo[4,5-c]pyridine-based compounds have been investigated as kinase inhibitors, particularly targeting Aurora kinases involved in cell division .

Antimicrobial Potential: While not consistently observed across all derivatives, some imidazo[4,5-c]pyridines have shown antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus .

Structure-Activity Relationships

The biological activity of imidazo[4,5-c]pyridines can be influenced by various structural modifications:

  • Substitution at the C7 position appears to be particularly important for modulating activity and selectivity .
  • The presence of electron-withdrawing groups (e.g., halogens like chlorine) can enhance certain biological activities .
  • Amidino substitutions have been associated with antiproliferative effects in some cases .

The exact mechanism of action can vary depending on the specific derivative and biological target. However, some general observations include:

  • Binding to ATP pockets of kinases, leading to enzyme inhibition .
  • Potential interaction with specific cellular receptors or signaling pathways.

Limitations and Future Research

It's important to note that the biological activity of 4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine specifically has not been well-characterized in the provided search results. Further research would be needed to:

  • Synthesize and isolate the compound.
  • Conduct in vitro assays to determine its effects on various biological targets.
  • Perform cell-based studies to assess antiproliferative, antimicrobial, or other potential activities.
  • Investigate structure-activity relationships by comparing its activity to similar derivatives.

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